molecular formula C6H4BrCl2N B175967 4-Bromo-2,5-dichloroaniline CAS No. 1940-27-8

4-Bromo-2,5-dichloroaniline

Cat. No. B175967
CAS RN: 1940-27-8
M. Wt: 240.91 g/mol
InChI Key: SPXFVZDKSRPFPW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Bromo-2,5-dichloroaniline involves a multi-step reaction . The process begins with 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, the 4-Bromo-2,5-dichloroaniline is obtained through diazotization and chlorination, with a total yield greater than 50% .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dichloroaniline consists of a bromine atom, two chlorine atoms, and an amine group attached to a benzene ring . The molecular weight is 240.913 Da .


Chemical Reactions Analysis

4-Bromo-2,5-dichloroaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also be a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dichloroaniline is a solid at room temperature . It has a molecular weight of 240.913 Da .

Scientific Research Applications

Antimicrobial Activity

4-Bromo-2,5-dichloroaniline and its derivatives exhibit promising antimicrobial properties. For example, 2-hydroxy-5-bromobenzoyl derivatives of 2,5-dichloroaniline were found to have strong antibacterial activities against Staphylococcus aureus in vitro, highlighting their potential in developing new antimicrobial agents (Kimura et al., 1962).

Crystal Structure and Chemical Analysis

Studies on the crystal structure and chemical properties of halogeno-aniline derivatives, including 4-bromo-2,5-dichloroaniline, have been conducted to understand their molecular configurations and reactions. For instance, an X-ray study of 2,5-dichloroaniline revealed insights into its crystal structure, which can be pertinent to the understanding of similar compounds (Sakurai et al., 1963).

Environmental Impact and Bioremediation

Research into the environmental impact of chloroaniline compounds, including derivatives of 4-bromo-2,5-dichloroaniline, has led to the exploration of bioremediation strategies. Microorganisms from methanogenic aquifers, for instance, have been found capable of dehalogenating chloroanilines, suggesting potential approaches for cleaning environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Electrochemical Properties

The electrochemical oxidation of halogenoanilines, including 4-bromo-2,5-dichloroaniline, has been studied in different solutions. These studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is important for their application in various industries (Kádár et al., 2001).

Analytical Chemistry

4-Bromo-2,5-dichloroaniline has been used in analytical chemistry, for example, in the identification and quantification of contaminants in color additives. This demonstrates its utility in complex chemical analyses and quality control processes (Weisz & Andrzejewski, 2003).

Safety and Hazards

4-Bromo-2,5-dichloroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

4-bromo-2,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXFVZDKSRPFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294145
Record name 4-Bromo-2,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1940-27-8
Record name 1940-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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